

Preliminary Studies on DDR1-IN-1 in Fibrosis Models: A Technical Guide

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Compound of Interest

Compound Name: *DDR1-IN-1 dihydrochloride*

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Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. A key player in the fibrotic process is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen. Upon activation, DDR1 triggers downstream signaling cascades that promote inflammation, fibroblast activation, and matrix deposition. Consequently, DDR1 has emerged as a promising therapeutic target for anti-fibrotic therapies. This technical guide provides an in-depth overview of the preliminary studies on DDR1-IN-1, a selective inhibitor of DDR1, in various fibrosis models.

DDR1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity. It binds to the DFG-out conformation of the DDR1 kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development of DDR1-targeted anti-fibrotic therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data from *in vitro* and *in vivo* studies investigating the effects of DDR1-IN-1 in fibrosis models.

Parameter	Value	Assay System	Reference
IC50 (DDR1)	105 nM	In vitro kinase assay	[1]
IC50 (DDR2)	413 nM	In vitro kinase assay	[1]
EC50 (DDR1 Autophosphorylation)	86 nM	U2OS cells	[2]

Table 1: In Vitro Potency and Selectivity of DDR1-IN-1

Model System	Parameter Measured	Treatment	Result	Reference
Human				
Mammary Fibroblasts in 3D	Gel Contraction	1 μ M DDR1-IN-1	Significant reduction	[3][4]
Collagen Gel				
Human				
Mammary Fibroblasts in 3D	α -SMA Expression	1 μ M DDR1-IN-1	Reduced expression	[3][4]
Collagen Gel				
Human				
Mammary Fibroblasts in 3D	IL-6 Expression	1 μ M DDR1-IN-1	Marked reduction	[3][4]
Collagen Gel				
Human				
Mammary Fibroblasts in 3D	FAP Expression	1 μ M DDR1-IN-1	Reduced expression	[3][4]
Collagen Gel				
TGF- β 1				
Stimulated Human Mammary Fibroblasts	α -SMA Expression	1 μ M DDR1-IN-1	Reduction	[3]
TGF- β 1				
Stimulated Human Mammary Fibroblasts	IL-6 Expression	1 μ M DDR1-IN-1	Reduction	[3]

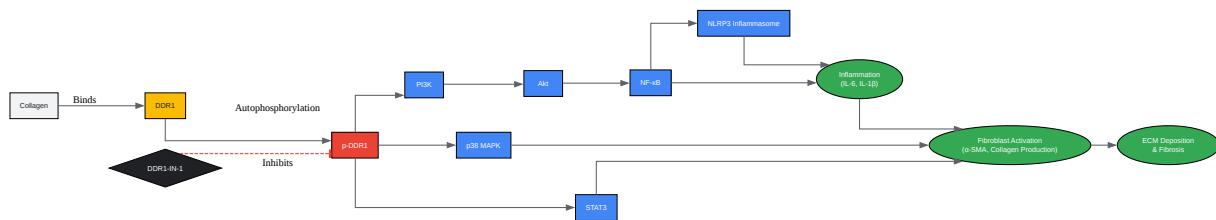
Table 2: In Vitro Efficacy of DDR1-IN-1 in a Fibroblast Model

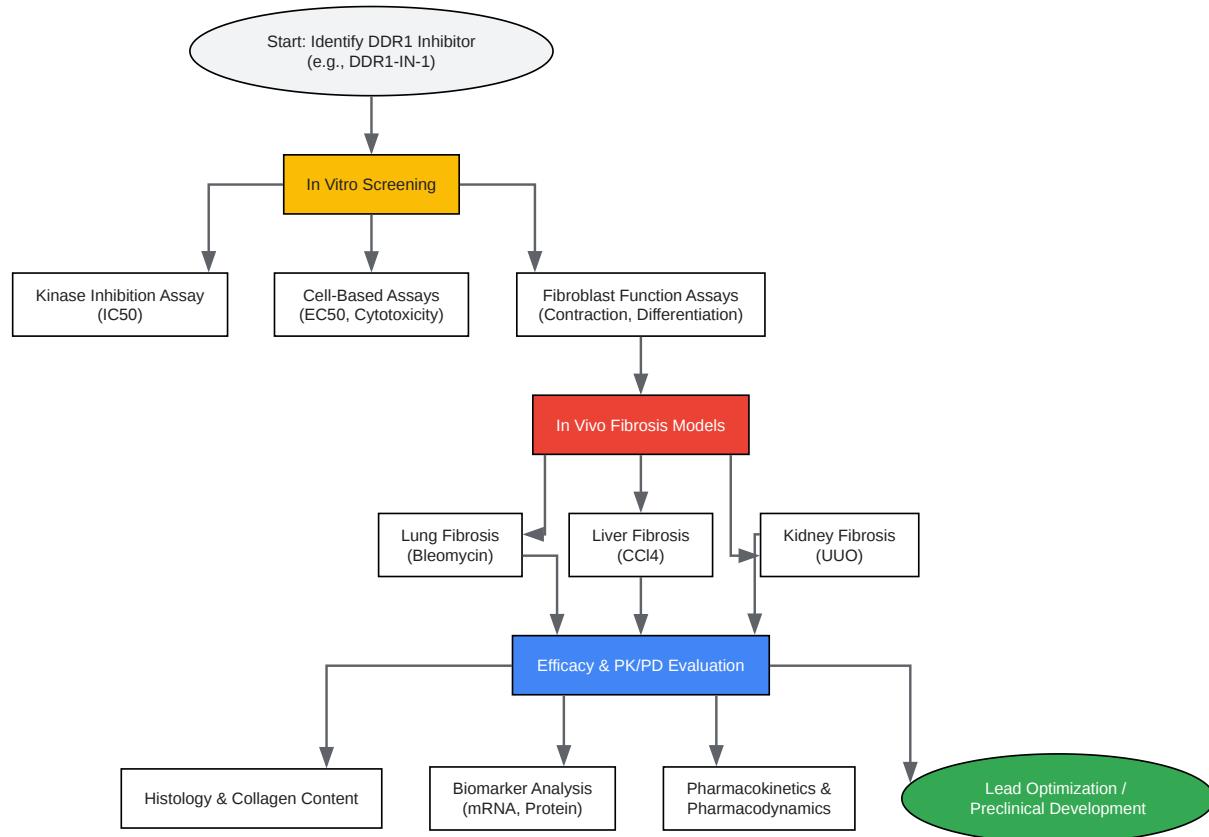
Fibrosis Model	Animal Model	Treatment	Key Findings	Reference
Idiopathic Pulmonary Fibrosis (IPF)	Bleomycin-induced mice	DDR1-IN-1	Dramatically alleviated symptoms; exerted significant anti-inflammatory and anti-fibrotic effects.	[5][6]

Table 3: In Vivo Efficacy of DDR1-IN-1 in a Lung Fibrosis Model

Key Signaling Pathways

DDR1 activation by collagen initiates a complex network of intracellular signaling pathways that drive fibrotic processes. The diagram below illustrates the key pathways implicated in DDR1-mediated fibrosis.





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